molecular formula C23H23FN4O3 B6440295 2-[4-(4-benzoylpiperidine-1-carbonyl)-1H-1,2,3-triazol-1-yl]-1-(2-fluorophenyl)ethan-1-ol CAS No. 2548981-77-5

2-[4-(4-benzoylpiperidine-1-carbonyl)-1H-1,2,3-triazol-1-yl]-1-(2-fluorophenyl)ethan-1-ol

Cat. No.: B6440295
CAS No.: 2548981-77-5
M. Wt: 422.5 g/mol
InChI Key: QAEHSGMMHWKFAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring:

  • A 1,2,3-triazole core, commonly used in click chemistry and medicinal chemistry for its bioisosteric properties and metabolic stability .
  • A 4-benzoylpiperidine-1-carbonyl moiety attached to the triazole, which may enhance binding to hydrophobic pockets in biological targets due to the aromatic benzoyl group and the piperidine’s conformational flexibility .
  • A 2-fluorophenyl ethanol group, where the fluorine atom likely improves metabolic stability and membrane permeability, while the ethanol linker contributes to hydrogen-bonding interactions .

The synthesis likely involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by coupling reactions to introduce the benzoylpiperidine and fluorophenyl groups. This approach aligns with high-yield syntheses (87–99%) observed in similar triazoloamide derivatives .

Properties

IUPAC Name

[1-[1-[2-(2-fluorophenyl)-2-hydroxyethyl]triazole-4-carbonyl]piperidin-4-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O3/c24-19-9-5-4-8-18(19)21(29)15-28-14-20(25-26-28)23(31)27-12-10-17(11-13-27)22(30)16-6-2-1-3-7-16/h1-9,14,17,21,29H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEHSGMMHWKFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=CC=C2)C(=O)C3=CN(N=N3)CC(C4=CC=CC=C4F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues:

The compound is compared to structurally related 1,2,3-triazole derivatives with varying substituents and pharmacological profiles:

Compound Key Structural Features Biological Activity/Properties Reference
Target Compound
2-[4-(4-Benzoylpiperidine-1-carbonyl)-1H-1,2,3-triazol-1-yl]-1-(2-fluorophenyl)ethan-1-ol
1,2,3-Triazole core; benzoylpiperidine; 2-fluorophenyl ethanol Hypothesized enzyme inhibition (e.g., kinase or receptor antagonism) due to benzoylpiperidine
Compound 33
Methyl 5-(4-(5-chlorothiophen-2-yl)-1H-1,2,3-triazol-1-yl)-4′-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)-[1,1′-biphenyl]-3-carboxylate
Chlorothiophene; trifluoroacetylpiperidine; biphenyl P2Y14 receptor antagonist (IC₅₀ = 0.8 µM); molecular weight = 575.11 g/mol
Compound 9
2-(4-((4-Acetylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-fluorophenyl)acetamide
2-fluorophenyl; acetylphenoxy linker Enoyl-acyl carrier protein reductase (InhA) inhibitor (MIC = 1.56 µg/mL)
2cab
2-[4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1-(pyrrolidin-1-yl)ethanone
4-Methoxyphenyl; pyrrolidine High synthetic yield (89%); LC-MS m/z 287 ([M + 1]⁺)
2dag
1-(Azepan-1-yl)-2-[4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethanone
Azepane ring; 3-methoxyphenyl 92% yield; azepane may enhance CNS penetration

Key Comparisons:

Substituent Effects on Activity: The benzoylpiperidine group in the target compound provides a bulkier hydrophobic domain compared to trifluoroacetylpiperidine in Compound 33 or pyrrolidine in 2cab. This may enhance target affinity but reduce solubility . The 2-fluorophenyl ethanol moiety distinguishes the target from Compound 9, which has a 2-fluorophenyl acetamide linker. The ethanol group may improve hydrogen-bonding capacity compared to the acetamide .

Synthetic Efficiency :

  • The target compound’s synthesis likely mirrors the high yields (87–99%) of similar triazoloamides, which use solid-/solution-phase methods .

Research Findings and Implications

  • Structural Insights : The triazole core and fluorophenyl group are critical for binding across multiple targets (e.g., InhA, P2Y14). The benzoylpiperidine may confer selectivity for enzymes with hydrophobic active sites .
  • Synthetic Robustness : CuAAC and coupling reactions enable scalable production, as demonstrated by analogues with >90% yields .
  • Limitations : The target’s high molecular weight and lipophilicity may necessitate formulation optimization for in vivo applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.